
3-Bromo-4-(diethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(diethylamino)benzamide: is an organic compound that belongs to the class of substituted benzamides It is characterized by the presence of a bromine atom at the third position and a diethylamino group at the fourth position on the benzene ring, with an amide functional group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(diethylamino)benzamide typically involves the following steps:
Amidation: The formation of the amide group can be accomplished by reacting the brominated benzene derivative with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-4-(diethylamino)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 3-hydroxy-4-(diethylamino)benzamide or 3-amino-4-(diethylamino)benzamide can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-4-(diethylamino)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for modifications that can enhance the properties of the final products.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(diethylamino)benzamide involves its interaction with specific molecular targets. The diethylamino group can facilitate binding to receptors or enzymes, modulating their activity. The bromine atom may contribute to the compound’s reactivity and selectivity in biological systems. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparación Con Compuestos Similares
4-Bromo-3-(diethylamino)benzamide: Similar structure but with different substitution pattern.
3-Chloro-4-(diethylamino)benzamide: Chlorine atom instead of bromine.
3-Bromo-4-(dimethylamino)benzamide: Dimethylamino group instead of diethylamino.
Uniqueness: 3-Bromo-4-(diethylamino)benzamide is unique due to the specific positioning of the bromine and diethylamino groups, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its electrophilic properties, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H15BrN2O |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
3-bromo-4-(diethylamino)benzamide |
InChI |
InChI=1S/C11H15BrN2O/c1-3-14(4-2)10-6-5-8(11(13)15)7-9(10)12/h5-7H,3-4H2,1-2H3,(H2,13,15) |
Clave InChI |
SRBOIXCIURKWFN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C=C1)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


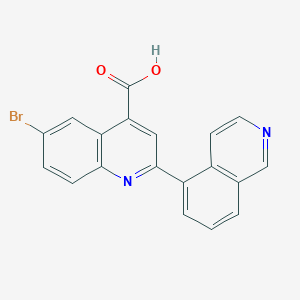
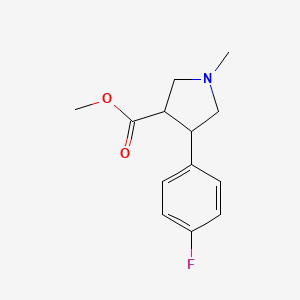


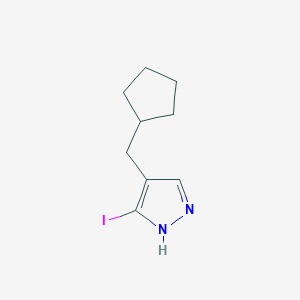

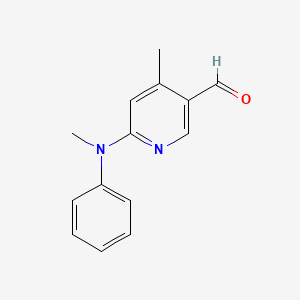


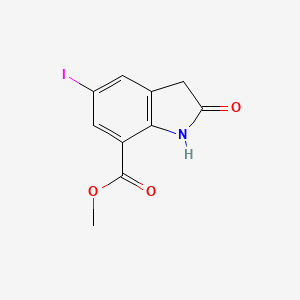
![2-[3-(Benzyloxy)cyclobutyl]acetaldehyde](/img/structure/B13003821.png)
![(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B13003829.png)
![Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13003830.png)

